Product packaging for 2-Hydroxypyrimidine-5-sulfonic acid(Cat. No.:CAS No. 40828-51-1)

2-Hydroxypyrimidine-5-sulfonic acid

Cat. No.: B1398039
CAS No.: 40828-51-1
M. Wt: 176.15 g/mol
InChI Key: NYYIKTWQMCFMMT-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) and Sulfonic Acid Chemistry

The chemical architecture of 2-Hydroxypyrimidine-5-sulfonic acid is a fascinating amalgamation of two key functional groups: the pyrimidine ring and the sulfonic acid group. The pyrimidine core is a six-membered aromatic heterocycle containing two nitrogen atoms at the first and third positions. tezu.ernet.in This structural motif is of immense biological importance, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. tezu.ernet.in The presence of the hydroxyl group at the second position introduces the potential for tautomerism, allowing it to exist in both the hydroxy and the oxo forms (2-oxo-1,2-dihydropyrimidine-5-sulfonic acid). This characteristic significantly influences its reactivity and potential for forming hydrogen bonds.

The combination of these two moieties in a single molecule creates a unique chemical entity with a distinct set of properties. The electron-withdrawing nature of the sulfonic acid group can influence the electron density of the pyrimidine ring, affecting its susceptibility to electrophilic and nucleophilic attack. Conversely, the pyrimidine ring can modulate the acidity of the sulfonic acid group.

Academic Significance and Research Scope of Pyrimidine Sulfonates

Pyrimidine sulfonates, the class of compounds to which this compound belongs, are of considerable academic and industrial interest. These compounds serve as versatile intermediates in organic synthesis, providing a scaffold for the construction of more complex molecules with desired properties. The sulfonic acid group can be converted into other functional groups, such as sulfonamides and sulfonate esters, further expanding their synthetic utility. mdpi.com

The research scope of pyrimidine sulfonates is broad, with applications being explored in various fields. In medicinal chemistry, the pyrimidine core is a well-established pharmacophore found in numerous approved drugs. organic-chemistry.org The addition of a sulfonate or sulfonamide group can enhance the pharmacological profile of a molecule by improving its solubility, bioavailability, and interaction with biological targets. For instance, pyrimidine derivatives containing sulfonamide moieties have been investigated for their anti-inflammatory, antibacterial, and antiviral activities. mdpi.comnih.gov

Furthermore, sulfonic acid-containing polymers have demonstrated potent inhibitory activity against viral enzymes, highlighting the potential of the sulfonate group in the design of novel therapeutic agents. nih.gov The ability of the sulfonic acid group to mimic the phosphate (B84403) group has also been explored in the design of enzyme inhibitors. nih.gov In materials science, the unique electronic and self-assembly properties of pyrimidine sulfonates make them potential candidates for the development of novel functional materials.

Historical Development of Related Hydroxypyrimidine and Sulfonic Acid Derivatives in Research

The history of pyrimidine chemistry dates back to the late 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. tezu.ernet.in The systematic study of pyrimidines began with the work of Pinner, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate (B1235776) with amidines in 1884 and coined the term "pyrimidine". tezu.ernet.in The parent pyrimidine molecule was first synthesized in 1900 by Gabriel. tezu.ernet.in

The development of synthetic methods for introducing sulfonic acid groups into aromatic and heterocyclic rings has a similarly long history. The sulfonation of pyridine (B92270) was first described in 1882. google.com Over the years, a variety of sulfonation and chlorosulfonation reagents and methods have been developed, allowing for the synthesis of a wide range of sulfonic acid derivatives. For example, the chlorosulfonation of 2-thiouracil (B1096) has been reported as a key step in the synthesis of 2-thiouracil-5-sulfonamide derivatives. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O4S B1398039 2-Hydroxypyrimidine-5-sulfonic acid CAS No. 40828-51-1

Properties

IUPAC Name

2-oxo-1H-pyrimidine-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4S/c7-4-5-1-3(2-6-4)11(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYIKTWQMCFMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=O)N1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90733456
Record name 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40828-51-1
Record name 2-Oxo-1,2-dihydropyrimidine-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90733456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Hydroxypyrimidine 5 Sulfonic Acid and Its Derivatives

Established Synthetic Pathways to the 2-Hydroxypyrimidine-5-sulfonic Acid Scaffold

Traditional synthetic routes to the this compound scaffold primarily rely on direct sulfonation of suitable pyrimidine (B1678525) precursors or the sequential introduction of the necessary functional groups.

The introduction of a sulfonic acid group onto a pyrimidine ring is typically achieved through electrophilic sulfonation. The pyrimidine ring itself is electron-deficient, but the presence of an electron-donating group, such as a hydroxyl group at the C-2 position, activates the ring towards electrophilic attack. This directing effect preferentially guides the incoming sulfo group to the C-5 position.

A common method for direct sulfonation involves treating the 2-hydroxypyrimidine (B189755) precursor with a strong sulfonating agent. Fuming sulfuric acid (sulfuric acid containing dissolved sulfur trioxide, SO₃) is a frequently used reagent for such transformations. thieme-connect.com The reaction mechanism involves the electrophilic attack of SO₃ on the electron-rich C-5 position of the pyrimidine ring. A similar reaction has been reported for 2-aminopyrimidine, which undergoes sulfonation at the 5-position to yield 2-aminopyrimidine-5-sulfonic acid. youtube.com The direct sulfonation of 4-hydroxypyridine (B47283) to 4-hydroxypyridine-3-sulfonic acid using fuming sulfuric acid and a mercury sulfate (B86663) catalyst has also been demonstrated, highlighting a parallel strategy for related heterocyclic systems. thieme-connect.com

An alternative to direct sulfonation is the stepwise introduction of the hydroxyl and sulfonic acid groups or the construction of the pyrimidine ring from building blocks that already contain these functionalities or their precursors.

One multi-step strategy could involve starting with a halogenated pyrimidine. For instance, a dihalopyrimidine could be selectively functionalized. The hydrolysis of a chloro-substituent to a hydroxyl group is a known transformation in pyrimidine chemistry. google.com A synthetic route could therefore be envisioned where a 2-chloro-5-bromopyrimidine undergoes a reaction to introduce the sulfonic acid group at the 5-position, followed by hydrolysis of the 2-chloro group to the desired 2-hydroxyl functionality. google.compatsnap.com

Another approach involves building the heterocyclic ring system from acyclic precursors. Cyclocondensation reactions, such as the Biginelli reaction, are powerful tools for creating pyrimidine rings from an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. nih.govnih.gov By choosing precursors that already contain a sulfonic acid group (or a protected version), this method could be adapted to construct the this compound scaffold directly.

Furthermore, the sulfonic acid group can be introduced as an alkylsulfonate chain. For example, the reaction of uracil (B121893) (2,4-dihydroxypyrimidine) with propane (B168953) sultone yields 1-(3'-sulfopropyl)uracil, demonstrating a method for attaching a sulfonic acid-containing moiety to the pyrimidine ring. tandfonline.comtandfonline.com

Novel and Green Synthetic Approaches for Pyrimidine Sulfonates

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. benthamdirect.comresearchgate.net These "green" approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption. researchgate.net For the synthesis of pyrimidine sulfonates, several novel strategies are being explored.

Microwave-assisted synthesis and ultrasound irradiation are two techniques that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.govtandfonline.com Ultrasound, in particular, has been shown to have a synergetic effect when combined with certain catalysts. nih.gov

The use of green catalysts is another cornerstone of these novel approaches. Sulfonic acid functionalized silica (B1680970) (SBA-Pr-SO₃H) has been reported as an efficient and reusable catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives, showcasing the potential for solid-supported acid catalysts in pyrimidine synthesis. tandfonline.com One-pot, multi-component reactions (MCRs) are inherently green as they reduce the number of synthetic steps and purification stages, saving time, energy, and materials. researchgate.net The development of an MCR for this compound using water as a solvent and a recyclable catalyst would represent a significant advancement in its green synthesis. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Achieving high yields and purity is a central goal in academic synthesis, requiring careful optimization of reaction conditions. Key parameters that are typically varied include the choice of solvent, catalyst, reaction temperature, and reaction duration.

For instance, in the synthesis of pyrano[2,3-d]pyrimidine derivatives, a comparison of different methods revealed that microwave irradiation provided the product at a faster rate with higher yield and purity compared to conventional magnetic stirring or ultrasound. tandfonline.com The synthesis of a series of pyrimidine derivatives was optimized by screening various reaction times, with cyclization reactions running for 24-48 hours to achieve yields between 51-69%. nih.gov The table below illustrates hypothetical optimization parameters for the sulfonation of 2-hydroxypyrimidine.

ParameterVariationExpected Outcome on Yield/Purity
Sulfonating Agent Fuming H₂SO₄, Chlorosulfonic AcidDifferent reactivity and side product formation.
Temperature 0°C to 100°CHigher temperatures may increase reaction rate but can also lead to decomposition or side reactions.
Reaction Time 1 hour to 24 hoursInsufficient time leads to incomplete reaction; excessive time can cause product degradation.
Catalyst None, HgSO₄A catalyst may be required to facilitate the reaction under milder conditions. thieme-connect.com
Solvent Neat (no solvent), Liquid SO₂Solvent choice can affect solubility of reactants and influence reaction pathway.

Advanced Purification and Isolation Strategies for Research-Grade Compounds

The purification of sulfonic acids presents unique challenges due to their high polarity and solubility in water. lookchem.com For research-grade this compound, several advanced purification strategies can be employed.

A common impurity in sulfonation reactions is excess sulfuric acid. This can often be removed by recrystallization from concentrated aqueous solutions, as the sulfonic acid product is typically less soluble than the sulfuric acid impurity. lookchem.com An alternative method involves forming a slurry of the impure solid in a minimal amount of water, which preferentially dissolves impurities, allowing the purified solid to be recovered by filtration. google.com

For color removal and purification from non-polar impurities, the crude product can be dissolved in water and treated with activated carbon. After filtering off the carbon, the pure compound can be precipitated by adding a miscible organic solvent in which it is insoluble, such as ethanol (B145695) or methanol (B129727). google.com This technique was successfully used to purify pyridine-3-sulfonic acid to 99% purity. google.com

Fractional distillation under reduced pressure is suitable for liquid or low-melting sulfonic acids, though this is less applicable to solid compounds like this compound. lookchem.com In cases where simple crystallization is ineffective, converting the sulfonic acid to a salt (e.g., a sodium salt) can alter its solubility properties, facilitating purification before regeneration of the free acid. google.com

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Hydroxypyrimidine 5 Sulfonic Acid

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine nucleus is inherently electron-deficient due to the presence of two nitrogen atoms, which generally makes electrophilic substitution challenging. bhu.ac.in However, the 2-hydroxyl group, particularly in its tautomeric 2-pyrimidone form, acts as an activating group, directing electrophiles to the C-5 position. Conversely, the electron-deficient nature of the ring facilitates nucleophilic substitution, primarily at the C-2, C-4, and C-6 positions. nih.gov

Electrophilic Substitution:

Halogenation: The bromination of 2-hydroxypyrimidine (B189755) has been shown to readily occur at the 5-position. For instance, treatment of 2-hydroxypyrimidine with bromine in water can yield 5-bromo-2-hydroxypyrimidine. google.comsigmaaldrich.com The reaction is believed to proceed through an intermediate, which then dehydrates to the final product. researchgate.net The kinetics of bromination of 2-pyridinone, a related compound, suggest that the reaction proceeds via the pyridone tautomer at lower pH and through the conjugate anion at higher pH. acs.org

Nitration: The nitration of pyrimidones, such as 2-pyrimidone, can be achieved using a mixture of nitric acid and sulfuric acid, affording the corresponding 5-nitro derivative. bhu.ac.in For example, the nitration of 2-substituted pyrimidine-4,6-diones in sulfuric acid has been reported to yield 5,5-gem-dinitropyrimidine-4,6-diones in high yields. acs.orgnih.gov This indicates a high susceptibility of the 5-position to electrophilic attack.

Nucleophilic Substitution:

While the hydroxyl group at the 2-position is a poor leaving group, conversion to a better leaving group or the presence of other activating or leaving groups on the ring can facilitate nucleophilic substitution. A notable example is the reaction of 2-sulfonylpyrimidines with nucleophiles. It has been demonstrated that 2-sulfonylpyrimidines can react with cysteine residues in proteins via a nucleophilic aromatic substitution (SNAr) mechanism, where the cysteine thiol displaces a methyl sulfinic acid group. pnas.org This suggests that the sulfonic acid group at the 5-position could potentially be displaced under certain conditions, although this is less common for sulfonic acids themselves compared to their derivatives like sulfonyl chlorides. More typically, nucleophilic attack would be directed at the C-4 and C-6 positions if suitable leaving groups are present.

Oxidative Transformations Involving the Hydroxyl Group

The oxidation of the pyrimidine ring system can lead to various products depending on the oxidant and reaction conditions. While direct oxidation of the hydroxyl group of 2-hydroxypyrimidine to a ketone is plausible, more commonly, oxidation affects the pyrimidine ring itself.

Pyrimidine nucleosides are known to be oxidized by osmium tetroxide, leading to the formation of 5,6-dihydro-4,5,6-trihydroxy derivatives. nih.govnih.gov This indicates that the 5,6-double bond of the pyrimidine ring is susceptible to oxidation.

Furthermore, 3,4-dihydropyrimidin-2(1H)-ones can be oxidized to the corresponding pyrimidin-2(1H)-ones using reagents like pyridinium (B92312) chlorochromate (PCC). researchgate.net This reaction demonstrates the aromatization of a partially reduced pyrimidine ring through oxidation.

While specific studies on the direct oxidation of the hydroxyl group of 2-hydroxypyrimidine-5-sulfonic acid are limited, the general reactivity of pyrimidines suggests that oxidative conditions could lead to transformations on the heterocyclic ring.

Reductive Processes and their Regioselectivity and Stereoselectivity

The reduction of the pyrimidine ring in 2-hydroxypyrimidine has been investigated, revealing specific regioselectivity.

Catalytic Hydrogenation:

The catalytic hydrogenation of 2-hydroxypyrimidine over an Adams' catalyst (PtO2) in ethanol (B145695) has been shown to proceed in a stepwise manner. The initial reduction occurs at the 3,6-positions to yield 3,6-dihydro-2-hydroxypyrimidine. Subsequent reduction then affords the fully saturated 3,4,5,6-tetrahydro-2-hydroxypyrimidine. acs.org

The stereochemistry of catalytic hydrogenation of alkenes is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the metal catalyst. youtube.comlibretexts.orgyoutube.com It is expected that the hydrogenation of the pyrimidine ring follows a similar stereochemical pathway. For example, the palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines can produce chiral cyclic ureas with high enantioselectivity, indicating a controlled stereochemical outcome. researchgate.net

The general mechanism for catalytic hydrogenation involves the adsorption of both the substrate and hydrogen onto the metal surface, followed by the stepwise transfer of hydrogen atoms to the unsaturated bond. youtube.com

Reactivity of the Sulfonic Acid Moiety: Esterification, Amidation, and Related Derivatizations

The sulfonic acid group is a versatile functional group that can undergo various transformations to form derivatives such as sulfonate esters and sulfonamides.

Esterification:

The direct esterification of sulfonic acids can be challenging but several methods have been developed. One approach involves reacting the sulfonic acid with orthoformates. For example, sulfonic acids can be converted to their methyl or ethyl esters by reaction with trimethyl or triethyl orthoformate, respectively. researchgate.net Another method involves the use of an adduct of a strong acid ester (like dimethyl sulfate) with an amide (like dimethylformamide) to esterify sulfonic acids. psiberg.com

Amidation:

The most common route to sulfonamides is through the corresponding sulfonyl chloride. acs.org this compound can likely be converted to 2-hydroxypyrimidine-5-sulfonyl chloride by reacting it with a chlorinating agent such as thionyl chloride or chlorosulfonic acid. A similar transformation has been reported for the synthesis of 2-thiouracil-5-sulfonyl chloride from 2-thiouracil (B1096). nih.govnih.gov

Once the sulfonyl chloride is obtained, it can readily react with a wide range of primary and secondary amines to form the corresponding sulfonamides. This reaction is a standard method for the synthesis of sulfonamide derivatives. mdpi.com

Detailed Reaction Mechanism Studies (e.g., Concerted vs. Stepwise Pathways)

The mechanisms of the reactions involving this compound can be complex and may proceed through either concerted or stepwise pathways.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution reactions on electron-deficient aromatic rings, such as pyrimidines, can proceed through a stepwise mechanism involving a Meisenheimer intermediate. nih.gov In this two-step process, the nucleophile first adds to the aromatic ring to form a resonance-stabilized anionic intermediate (the Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. However, there is growing evidence that some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where bond formation and bond-breaking occur in a single step. psiberg.comquora.comwikipedia.orgnih.gov The specific pathway often depends on the nature of the substrate, nucleophile, leaving group, and solvent.

Bromination of 2-Pyrimidinone:

The mechanism for the bromination of 2(1H)-pyrimidinone in aqueous acidic solution has been studied. It is proposed that the reaction involves a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate. This intermediate then undergoes a slow, acid-catalyzed conversion to the corresponding 5-bromopyrimidinone. researchgate.net

Esterification of Sulfonic Acids:

Theoretical studies on the esterification of benzenesulfonic acid with methanol (B129727) have explored four alternative mechanisms. The results suggest that pathways involving a pentacoordinate sulfur intermediate are energetically unfavorable. Instead, a low activation barrier is found for an SN1-like pathway that proceeds through a sulfonylium cation intermediate, and a moderate barrier for an SN2-like pathway involving protonated methanol as the alkylating agent. google.com

Reaction TypeReagents/ConditionsProduct(s)
Electrophilic Substitution
BrominationBr2, H2O5-Bromo-2-hydroxypyrimidine
NitrationHNO3, H2SO45-Nitro-2-hydroxypyrimidine
Nucleophilic Substitution
(on 2-sulfonylpyrimidine)CysteineCysteine-adduct (displacement of sulfinic acid)
Oxidation
(of pyrimidine ring)OsO45,6-Dihydroxy derivative
(of dihydropyrimidine)PCCAromatized pyrimidine
Reduction
Catalytic HydrogenationH2, PtO23,6-Dihydro- and 3,4,5,6-Tetrahydro-2-hydroxypyrimidine
Sulfonic Acid Derivatization
EsterificationTrimethyl orthoformateMethyl 2-hydroxypyrimidine-5-sulfonate
Amidation (via sulfonyl chloride)1. SOCl2; 2. R2NH2-Hydroxypyrimidine-5-sulfonamide

Spectroscopic and Advanced Structural Characterization Methodologies in Research

Elucidation of Molecular Structure via X-ray Crystallography

A hypothetical crystallographic study of 2-Hydroxypyrimidine-5-sulfonic acid would likely involve the following steps:

Crystal Growth: Growing single crystals of sufficient quality, which can be a challenging step.

Data Collection: Exposing the crystal to a beam of X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to generate a final structural model.

The resulting data would be presented in a crystallographic information file (CIF) and summarized in tables.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 10.2
c (Å) 8.9
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 655
Z 4

Note: The values in this table are hypothetical and are presented for illustrative purposes, based on typical values for similar organic molecules.

Vibrational and Electronic Spectroscopy for Structural Confirmation (e.g., FT-IR, UV-Vis, Raman)

Vibrational and electronic spectroscopy are indispensable tools for confirming the presence of specific functional groups and investigating the electronic transitions within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the compound. For this compound, characteristic absorption bands would be expected for the O-H, N-H, C=O, C=C, C-N, and S=O functional groups. Studies on related sulfonated and pyrimidine (B1678525) compounds provide a basis for these expectations. researchgate.netresearchgate.netresearchgate.net

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Broad, Strong O-H stretching (hydroxyl and sulfonic acid), N-H stretching
1700-1650 Strong C=O stretching (keto tautomer of hydroxypyrimidine)
1620-1580 Medium C=C and C=N stretching (pyrimidine ring)
1250-1150 Strong Asymmetric S=O stretching (sulfonic acid)
1080-1030 Strong Symmetric S=O stretching (sulfonic acid)

Note: These are predicted values based on characteristic group frequencies.

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, π → π* and n → π* transitions are typically observed. The position and intensity of the absorption maxima can be influenced by the solvent and the pH of the solution. researchgate.netnih.govresearchgate.net

Raman Spectroscopy Raman spectroscopy is complementary to FT-IR and provides information about molecular vibrations. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show characteristic bands for the pyrimidine ring and the sulfonic acid group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their chemical environment.

¹H NMR Spectroscopy Proton (¹H) NMR spectroscopy would reveal the number of different types of protons in the molecule, their relative numbers, and their neighboring protons through spin-spin coupling. For this compound, distinct signals would be expected for the protons on the pyrimidine ring and the exchangeable protons of the hydroxyl and sulfonic acid groups. The chemical shifts would be influenced by the electron-withdrawing effects of the sulfonic acid group and the tautomeric equilibrium of the hydroxypyrimidine ring. chemicalbook.comnp-mrd.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.5 s 1H H-4/H-6

Note: These are predicted values. The exact chemical shifts and multiplicities can vary depending on the solvent and pH. The broad signals for the OH and SO₃H protons are typically not observed in D₂O due to exchange.

¹³C NMR Spectroscopy Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

¹⁵N NMR Spectroscopy Nitrogen-15 (¹⁵N) NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atoms within the pyrimidine ring, which can be particularly useful for studying tautomerism. nist.gov

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound, electrospray ionization (ESI) would be a suitable ionization method, likely producing a prominent [M-H]⁻ ion in negative ion mode. The fragmentation of this ion would be expected to involve the loss of SO₃, a characteristic fragmentation for sulfonic acids. nist.govnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M-H]⁻ 174.98

Note: These m/z values are based on the monoisotopic masses of the most common isotopes.

Surface Analysis Techniques (e.g., XPS, SEM, TEM) for Integrated Materials

When this compound is incorporated into materials, such as polymers or catalysts, surface analysis techniques become crucial for characterizing the resulting composite.

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. For a material containing this compound, XPS would be used to confirm the presence of sulfur and nitrogen on the surface and to determine the oxidation state of sulfur, confirming the presence of the sulfonic acid group. researchgate.net

Scanning Electron Microscopy (SEM) SEM provides high-resolution images of the surface morphology of a material. If this compound were used to modify the surface of a material, SEM could be used to visualize any changes in the surface texture or to observe the distribution of the compound if it forms distinct features.

Transmission Electron Microscopy (TEM) TEM is used to visualize the internal structure of a material at a very high resolution. If this compound were incorporated into a nanocomposite material, TEM could be used to observe the dispersion of the compound within the matrix. asianpubs.org

Theoretical and Computational Chemistry of 2 Hydroxypyrimidine 5 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These methods allow for the detailed analysis of molecular orbitals and charge distribution, which are fundamental to understanding a molecule's reactivity and intermolecular interactions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity irjweb.comnih.gov.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and less stable wikipedia.org. For 2-hydroxypyrimidine-5-sulfonic acid, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, which are sites susceptible to electrophilic attack. The LUMO is likely distributed over the pyrimidine ring and the electron-withdrawing sulfonic acid group, indicating sites prone to nucleophilic attack.

Table 1: Illustrative Frontier Orbital Energies for a Pyrimidine Derivative

Molecular Orbital Energy (eV) Description
LUMO -0.88 Lowest unoccupied molecular orbital, electron acceptor
HOMO -6.26 Highest occupied molecular orbital, electron donor
Energy Gap (ΔE) 5.38 Indicates high kinetic stability

Note: Data is illustrative and based on calculations for a substituted pyrimidine compound to demonstrate the concept.

Molecular Electrostatic Potential (ESP) mapping is a visualization technique used to understand the charge distribution of a molecule and to predict how it will interact with other molecules. The ESP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and are favorable sites for electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of both the hydroxyl and sulfonic acid groups.

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the acidic protons of the hydroxyl and sulfonic acid groups.

Neutral Regions (Green): These areas have a near-zero potential.

The ESP map is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for the molecule's behavior in biological systems and its crystal packing. The strongly negative potential near the oxygen and nitrogen atoms highlights their role as hydrogen bond acceptors, while the positive potential on the -OH and -SO₃H protons indicates their function as hydrogen bond donors.

Tautomeric Equilibrium Studies and Energetic Preferences

Tautomerism is a significant phenomenon for hydroxypyrimidines, which can exist in equilibrium between the hydroxy (enol) form and the corresponding oxo (keto) form, in this case, pyrimidin-2(1H)-one nih.gov. The position of this equilibrium is highly sensitive to the molecule's environment, such as its physical state (gas or solution) and the polarity of the solvent wuxibiology.com.

In the gas phase, the tautomeric equilibrium is governed by the intrinsic stability of the isolated molecules. For the related 2-hydroxypyridine/2-pyridone system, theoretical and experimental studies have shown that the hydroxy form is slightly more stable than the pyridone form by approximately 3 kJ/mol nih.gov. This preference is attributed to the aromatic character of the hydroxypyridine ring. Similarly, for 2-hydroxypyrimidine (B189755), the hydroxy tautomer is expected to be favored in the gas phase, although the energy difference is often small and sensitive to the computational method used nih.govaip.orgwayne.edu. The presence of the sulfonic acid group could further influence this equilibrium through potential intramolecular hydrogen bonding between the sulfonic acid moiety and the adjacent ring nitrogen, potentially stabilizing the hydroxy form.

The introduction of a solvent can dramatically shift the tautomeric equilibrium. Polar solvents tend to stabilize the more polar tautomer. In the case of the 2-hydroxypyridine/2-pyridone equilibrium, the pyridone (keto) form has a significantly larger dipole moment than the hydroxypyridine (enol) form. Consequently, polar solvents, especially those capable of hydrogen bonding like water, strongly favor the pyridone tautomer wuxibiology.comnih.gov.

This solvent-induced shift is expected to be even more pronounced for this compound. The pyrimidinone tautomer is more polar, and this polarity would be enhanced by the highly polar sulfonic acid group. Therefore, in aqueous solution, it is highly probable that the molecule exists predominantly in its 2-pyrimidinone-5-sulfonic acid form. This shift is driven by favorable dipole-dipole interactions and hydrogen bonding with solvent molecules mdpi.commdpi.com.

Table 2: Effect of Solvent on Tautomeric Equilibrium Constant (Keq = [pyridone]/[hydroxypyridine]) for the 2-Hydroxypyridine System

Solvent Dielectric Constant (ε) Keq Predominant Form
Gas Phase 1 ~0.4 Hydroxypyridine
Cyclohexane 2.0 1.7 Comparable amounts
Chloroform 4.8 6.0 Pyridone
Water 78.4 ~900 Pyridone

Note: This data is for the model system 2-hydroxypyridine/2-pyridone and is used to illustrate the strong influence of solvent polarity on the tautomeric equilibrium wuxibiology.comnih.gov.

Conformational Analysis and Molecular Dynamics Simulations

While the pyrimidine ring is rigid, this compound possesses conformational flexibility due to the rotation around the C5-S bond of the sulfonic acid group.

Conformational analysis would focus on identifying the stable rotational isomers (rotamers) and the energy barriers between them. The preferred conformation will likely be one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding between one of the sulfonic acid oxygens and the hydrogen on the adjacent C4 atom of the ring.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, especially in a solvent environment like water youtube.com. An MD simulation would model the motion of the solute and solvent atoms, offering insights into:

Structural Stability: By monitoring the Root Mean Square Deviation (RMSD) of the molecule's atoms over time, one can assess its structural stability and flexibility youtube.com.

Solvation Shell: MD simulations can reveal the structure of water molecules surrounding the polar functional groups (-OH and -SO₃H), showing how the molecule is hydrated.

Conformational Preferences: Simulations can explore the conformational landscape of the C-S bond rotation, revealing the most populated conformations in solution and the dynamics of their interconversion.

For a molecule like this compound in an aqueous solution, MD simulations would likely show strong and stable hydrogen bonding networks between the sulfonic acid and hydroxyl groups and the surrounding water molecules, confirming its high solubility and the stability of its solvated state.

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational transition state theory is a powerful tool for investigating the kinetics and pathways of chemical reactions. This approach focuses on identifying the transition state, which is the highest energy point along the reaction coordinate. By characterizing the geometry and energy of the transition state, chemists can calculate reaction rates and elucidate mechanistic details that are often difficult to observe experimentally.

For a molecule like this compound, computational transition state theory could be applied to understand various reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl and sulfonic acid groups. Theoretical studies on the reactivity of the sulfonic acid group in aromatic compounds have explored its role in directing substitution patterns and influencing reaction energetics. For instance, the sulfonation of aromatic compounds is a classic example where the mechanism, involving the formation of a resonance-stabilized intermediate, has been studied computationally.

Furthermore, the tautomerism of the 2-hydroxypyrimidine moiety, existing in equilibrium between its hydroxyl and keto forms, is a critical factor in its reactivity. Computational studies on 2-hydroxypyridine and 4(3H)-pyrimidinone have demonstrated how theoretical methods can predict the predominant tautomer in different environments, which in turn governs the molecule's reaction pathways. acs.orgnih.govresearchgate.netnih.gov The choice of computational method and basis set is crucial for obtaining accurate energetic predictions for these tautomeric equilibria. acs.orgnih.gov

While no specific data tables for the reaction mechanisms of this compound can be presented due to a lack of direct research, a hypothetical application of transition state theory could involve modeling the sulfonation of 2-hydroxypyrimidine to form the target compound. This would involve calculating the energy profile for the electrophilic attack of SO3 on the pyrimidine ring and identifying the transition state structure.

In Silico Modeling of Molecular Interactions with Biomolecules

In silico modeling encompasses a range of computational techniques, including molecular docking and molecular dynamics simulations, to predict and analyze the interaction of small molecules with biological macromolecules like proteins and nucleic acids. These methods are instrumental in drug discovery and molecular biology for understanding binding affinities, modes of interaction, and the potential biological activity of a compound.

For this compound, in silico modeling could be employed to investigate its potential as an inhibitor for specific enzymes or its ability to bind to receptor sites. The pyrimidine scaffold is a common feature in many biologically active molecules, and numerous in silico studies have been conducted on pyrimidine derivatives to explore their therapeutic potential. researchgate.netnih.govnih.govmdpi.combohrium.com

Molecular docking simulations would involve placing this compound into the binding site of a target protein and scoring the different poses based on their predicted binding affinity. The results of such a study would highlight the key amino acid residues involved in the interaction and the types of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. For example, the sulfonic acid group, being highly polar and negatively charged at physiological pH, would be expected to form strong electrostatic and hydrogen bonding interactions with positively charged or polar residues in a binding pocket.

Molecular dynamics simulations could then be used to study the stability of the predicted binding mode over time, providing insights into the dynamic nature of the interaction. While specific in silico studies on this compound are not available, the general approach has been successfully applied to a wide range of pyrimidine-based compounds, demonstrating its utility in predicting biomolecular interactions. nih.govmdpi.com

The following interactive table summarizes hypothetical interaction data that could be generated from a molecular docking study of this compound with a generic enzyme active site.

Interacting ResidueInteraction TypeDistance (Å)
ArginineElectrostatic, Hydrogen Bond2.8
LysineElectrostatic, Hydrogen Bond3.1
SerineHydrogen Bond2.9
Phenylalanineπ-π Stacking4.5

This table illustrates the types of detailed information that can be obtained from in silico modeling, providing a foundation for rational drug design and the development of new therapeutic agents.

Coordination Chemistry and Metal Ligand Interactions of 2 Hydroxypyrimidine 5 Sulfonic Acid

The coordination chemistry of 2-hydroxypyrimidine-5-sulfonic acid is an area of growing interest, driven by the molecule's versatile potential as a ligand in the formation of metal complexes. The presence of multiple donor atoms and functional groups allows for a rich variety of coordination modes and the construction of complex supramolecular architectures. This section explores the fundamental principles of its ligand design, the synthesis and characterization of its metal complexes, and its potential applications in materials science and catalysis.

Advanced Applications in Chemical Synthesis and Materials Science Research

Utilization as a Versatile Building Block in Complex Organic Synthesis

The pyrimidine (B1678525) core is a ubiquitous feature in many biologically active molecules and functional materials. The presence of both a hydroxyl group and a sulfonic acid group on the pyrimidine ring in 2-hydroxypyrimidine-5-sulfonic acid provides multiple reactive sites for chemical modification. This dual functionality allows it to serve as a versatile scaffold or building block in the construction of more complex molecular architectures.

In organic synthesis, functionalized heterocycles like pyridines and pyrimidines are considered valuable building blocks for creating new drugs, agrochemicals, and materials. rsc.org The hydroxyl group can undergo tautomerization to the corresponding pyrimidone, influencing its reactivity. It can participate in etherification, esterification, or act as a nucleophile. Simultaneously, the sulfonic acid group, a strong electron-withdrawing group, can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters, further expanding its synthetic utility. This multi-faceted reactivity allows for sequential and regioselective reactions, which are crucial in multi-step complex synthesis. The strategic manipulation of these functional groups enables chemists to introduce a variety of substituents and build intricate molecular frameworks.

Role in the Development of Specialty Chemicals and Pharmaceutical Intermediates

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. While direct applications of this compound are not extensively documented, the synthesis of related pyrimidine derivatives underscores the importance of this heterocyclic system. For instance, series of 2-phenylpyrimidine (B3000279) derivatives have been designed and synthesized as potent antifungal agents that target the enzyme CYP51. nih.gov The synthetic strategies often involve building upon a core pyrimidine structure, modifying it to optimize biological activity. nih.gov

Similarly, other heterocyclic compounds containing sulfonic acid or related sulfonamide groups have been investigated as inhibitors for various enzymes. A notable example involves the design of 5-lipoxygenase inhibitors where a benzenesulfonamide (B165840) group was strategically placed on an acetylene (B1199291) scaffold. nih.gov This highlights the value of the sulfonyl group in designing molecules that can interact with biological targets. The water-solubilizing nature of the sulfonic acid group can also be exploited to improve the pharmacokinetic properties of drug candidates. Therefore, this compound represents a promising, though currently under-explored, intermediate for the development of novel specialty chemicals and pharmaceuticals.

Table 1: Examples of Biologically Active Pyrimidine and Sulfonamide Derivatives

Compound Class Target/Application Key Structural Feature Reference
2-Phenylpyrimidine Derivatives Antifungal (CYP51 Inhibitors) Phenylpyrimidine Core nih.gov
1-(Benzenesulfonamido)acetylene Regioisomers Anti-inflammatory (5-Lipoxygenase Inhibitors) Sulfonamide Group nih.gov

Integration into Polymeric Structures for Functional Material Development

Sulfonic acid-containing monomers are critical in the field of polymer science for creating functional materials with unique properties such as ion-exchange capabilities, hydrophilicity, and proton conductivity. A prominent example is 2-acrylamido-2-methylpropane sulfonic acid (AMPS), a monomer widely used to synthesize hydrogels, coatings, and membranes. repositorioinstitucional.mxresearchgate.net Polymers derived from AMPS exhibit high thermal and hydrolytic stability and are used in applications ranging from wastewater treatment to biomedical devices. repositorioinstitucional.mxnih.gov

The integration of sulfonated aromatic heterocycles into polymer backbones is another strategy for developing advanced materials. For example, novel fibrous materials have been fabricated by incorporating 8-hydroxyquinoline-5-sulfonic acid into a poly(vinyl alcohol)/chitosan matrix. nih.gov These materials demonstrated antibacterial, antifungal, and antitumor activities, with their properties enhanced by complexation with metal ions like Cu²⁺ and Fe³⁺. nih.gov This suggests that this compound could similarly be incorporated, either as a monomer or a functional additive, into various polymer systems to impart specific properties like improved ion transport for fuel cell membranes or biological activity for biomedical applications. repositorioinstitucional.mxresearchgate.net

Table 2: Polymers Synthesized from Sulfonic Acid-Containing Monomers

Monomer/Functional Unit Polymer Type Key Application/Property Reference
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) Block Copolymers (e.g., with MMA, HEMA) pH-Responsive, Low Toxicity, Antimicrobial repositorioinstitucional.mx
8-Hydroxyquinoline-5-sulfonic acid (SQ) Electrospun Mats (with PVA/Chitosan) Antibacterial, Antifungal, Antitumor nih.gov

Investigation of Catalytic Properties in Heterogeneous and Homogeneous Systems

The sulfonic acid group (-SO₃H) is a powerful proton donor, making compounds containing this moiety effective acid catalysts. Solid materials functionalized with sulfonic acid groups are a cornerstone of green chemistry, offering a reusable and less corrosive alternative to liquid mineral acids like sulfuric acid. mdpi.com These heterogeneous catalysts are typically prepared by grafting or co-condensing organosilanes containing thiol groups onto supports like silica (B1680970) (e.g., SBA-15) or resins, followed by oxidation to sulfonic acid. researchgate.net

These solid acid catalysts have demonstrated high activity in numerous organic transformations, including esterification, dehydration, and alkylation. mdpi.comresearchgate.net For example, sulfonic acid-functionalized resins and silicas are effective in converting fructose (B13574) and glucose into 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical. csic.es While the specific catalytic activity of this compound has not been detailed, its structure suggests potential as a bifunctional catalyst. The pyrimidine ring could interact with substrates or stabilize transition states, while the sulfonic acid group provides the Brønsted acidity. It could be used as a homogeneous catalyst or immobilized on a solid support to create a novel heterogeneous catalytic system.

Photochemical Transformations and Degradation Mechanisms of Sulfonated Aromatic Heterocycles

Understanding the photochemical behavior of chemical compounds is crucial for assessing their environmental fate. Research on sulfonated aromatic compounds has revealed various degradation pathways under solar irradiation. A study on the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA) showed that its direct photolysis is a significant degradation pathway in sunlit waters. nih.gov

The primary photochemical transformation mechanisms for PBSA include desulfonation (cleavage of the C-S bond to remove the sulfonic acid group) and cleavage of the benzimidazole (B57391) ring. nih.gov These reactions are believed to be initiated by the formation of an excited triplet state or a radical cation upon absorption of UV light. nih.gov Similarly, the photo-oxidation of polycyclic aromatic sulfur heterocycles (PASHs) found in crude oil leads to the formation of various sulfonic acids as degradation products. nih.gov These studies provide a framework for predicting the likely photochemical behavior of this compound. It would be expected to undergo similar degradation processes, such as photolytically induced desulfonation or cleavage of the pyrimidine ring, which has important implications for its environmental persistence and transformation.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetic acid
Acrylamide
Acrylonitrile
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
2-Amino-5-bromopyridine
2-Amino-5-hydroxypyridine
2-Amino-5-iodine pyridine (B92270)
2-Amino-5-methoxypyridine
2-Amino-5-methylpyridine
2-Aminopyridine
Ammonia
Anhydrous sodium sulfate (B86663)
Aspirin
Benzyl alcohol
Boron tribromide
Butylacrylamide
Chitosan
2-Chloro-5-nitropyridine
Copper(II) ion (Cu²⁺)
Ethyl acetate
Formaldehyde
Fructose
Glucose
8-Hydroxyquinoline-5-sulfonic acid
5-Hydroxymethylfurfural (HMF)
Ibuprofen
Imidazole
Iron(III) ion (Fe³⁺)
Itaconic acid
Methanol (B129727)
Methyl methacrylate (B99206) (MMA)
2-Methyl-2-acrylamido-2-methylpropane sulfonic acid
2-Hydroxyethyl methacrylate (HEMA)
N,N'-methylene bisacrylamide (MBA)
Nordihydroguaiaretic acid
2-Phenylbenzimidazole-5-sulfonic acid (PBSA)
Poly(vinyl alcohol) (PVA)
Potassium persulfate
Pyridine
Sodium benzylalcohol
Sodium bicarbonate
Sodium bisulfite
Sodium hydroxide (B78521)
Sodium methylate
Sodium nitrite
Sulfuric acid
Toluene
Tosic acid hydrate
Vinylsulfonic acid
Xylose

Biochemical Interactions and Mechanistic Biology Studies of 2 Hydroxypyrimidine 5 Sulfonic Acid

Investigation of Enzyme-Ligand Binding and Inhibition Mechanisms

While specific enzyme inhibition studies for 2-Hydroxypyrimidine-5-sulfonic acid are not extensively documented, the structural motifs of the molecule—a hydroxypyrimidine ring and a sulfonic acid group—suggest potential interactions with various enzymes. Pyrimidine (B1678525) analogs are well-known inhibitors of enzymes involved in nucleotide metabolism. acs.org The 2-hydroxy group, which can exist in a tautomeric equilibrium with a 2-oxo form, allows the molecule to mimic natural pyrimidines like uracil (B121893) and thymine.

The sulfonic acid moiety is a strong acidic group and can act as a bioisostere for a phosphate (B84403) group. nih.gov This characteristic suggests that this compound could potentially interact with the binding sites of enzymes that recognize phosphorylated substrates, such as kinases or phosphatases. The binding would likely be mediated by electrostatic interactions between the negatively charged sulfonate group and positively charged amino acid residues (e.g., arginine, lysine) in the enzyme's active site.

The sulfonamide group, a close relative of sulfonic acid, is a key feature in many enzyme inhibitors. Studies on sulfonamide binding to proteins like FKBP12 have shown that the sulfonamide oxygens can form crucial hydrogen bonds within the active site, mimicking the interactions of natural ligands. nih.gov It is plausible that the sulfonic acid group of this compound could engage in similar hydrogen bonding patterns.

Table 1: Potential Enzyme Interactions of this compound Based on Structural Analogs

Enzyme ClassPotential Interaction MechanismRationale
KinasesCompetitive inhibitionThe sulfonic acid group mimics the phosphate group of ATP or other phosphorylated substrates.
PhosphatasesSubstrate analog inhibitionThe stable sulfonic acid group can bind to the active site but is not susceptible to hydrolysis like a phosphate ester.
Dihydrofolate ReductaseCompetitive inhibitionThe pyrimidine core can mimic the pteridine (B1203161) ring of folic acid.
Thymidylate SynthaseCovalent inhibition or competitive inhibitionThe pyrimidine ring can interact with the active site, similar to 5-fluorouracil.

Molecular Mechanisms of Modulation in Biochemical Pathways

Given its structure, this compound could modulate several biochemical pathways, primarily those involving nucleotide synthesis and utilization. As a pyrimidine analog, it has the potential to interfere with the de novo and salvage pathways of pyrimidine nucleotide biosynthesis. This could lead to a depletion of the natural pyrimidine pool, thereby affecting DNA and RNA synthesis.

The sulfonic acid group could also play a role in modulating signaling pathways. For instance, some sulfonated compounds have been found to interfere with protein-protein interactions that are critical for signal transduction. The negatively charged sulfonate could disrupt electrostatic interactions at protein interfaces.

Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound with biological macromolecules is predicted to be governed by its distinct chemical features.

Proteins: The primary mode of interaction with proteins is expected to be through the sulfonic acid group, which can form strong salt bridges with basic amino acid residues. mdpi.com The pyrimidine ring, with its capacity for hydrogen bonding and potential for π-stacking interactions with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan), would further contribute to binding affinity and specificity. researchgate.net

Nucleic Acids: The planar pyrimidine ring of this compound raises the possibility of intercalation between the base pairs of DNA or RNA. atdbio.com However, the bulky and charged sulfonic acid group might sterically hinder this mode of binding. A more likely interaction is groove binding, where the molecule fits into the major or minor groove of the DNA double helix. The sulfonic acid group could interact with the phosphate backbone or with the edges of the base pairs.

Table 2: Predicted Interactions of this compound with Macromolecules

MacromoleculePredicted Interaction TypeKey Interacting Groups
ProteinsSalt bridges, Hydrogen bonding, π-stackingSulfonic acid, Hydroxyl and Nitrogen atoms of the pyrimidine ring, Aromatic amino acids
DNA/RNAGroove binding, Potential for weak intercalationPyrimidine ring, Sulfonic acid group

Structure-Activity Relationships (SAR) from a Mechanistic Biochemical Perspective

The structure-activity relationship (SAR) for this compound can be inferred from studies on related pyrimidine derivatives. The biological activity of pyrimidines is highly dependent on the nature and position of substituents on the ring. nih.gov

The 2-Hydroxy Group: The presence of the hydroxyl group (or its keto tautomer) is crucial for mimicking natural pyrimidines and for forming hydrogen bonds with target macromolecules.

The 5-Sulfonic Acid Group: This group is a major determinant of the compound's physicochemical properties, particularly its high polarity and negative charge at physiological pH. This can enhance water solubility and promote strong electrostatic interactions with biological targets. The position of the sulfonate at C5 is also significant, as this position is often modified in other pyrimidine-based drugs like 5-fluorouracil.

The Pyrimidine Core: The core heterocyclic ring provides the fundamental scaffold for interaction with biological systems that recognize pyrimidines.

Studies on pyrimidine sulfonate esters have shown that the introduction of different substituents can significantly impact their biological activity, such as their antibacterial properties. mdpi.com

Role as Metabolic Pathway Intermediates or Analogs in Research Models

In research models, this compound could serve as a valuable tool to probe the function of enzymes involved in pyrimidine metabolism. By acting as a competitive inhibitor or a metabolic dead-end analog, it could be used to study the consequences of blocking specific metabolic steps. For example, its introduction into a cell culture system could lead to observable changes in cell growth, division, or response to other stimuli, providing insights into the importance of the targeted pathway.

Furthermore, due to the bioisosteric relationship between the sulfonic acid and phosphate groups, this compound could be used to investigate the structural and electronic requirements of phosphate-binding proteins without the complication of enzymatic turnover. nih.gov

Advanced Analytical Methodologies for Research Sample Characterization

Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Identification

Chromatographic techniques are paramount for separating 2-Hydroxypyrimidine-5-sulfonic acid from impurities and related substances, thereby enabling accurate purity assessment and identification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing non-volatile, polar organic compounds like pyrimidine (B1678525) derivatives. researchgate.net For compounds structurally similar to this compound, reversed-phase HPLC is typically the method of choice. researchgate.net Analysis of pyrimidine derivatives often utilizes C8 or C18 stationary phases. researchgate.net Due to the high polarity imparted by the sulfonic acid and hydroxyl groups, this compound can exhibit poor retention on standard C18 columns. To overcome this, ion-pair chromatography is often employed. This involves adding an ion-pair reagent, such as an alkyl sulfonic acid, to the mobile phase to form a neutral, more retentive complex with the analyte. google.com

A typical mobile phase consists of a buffered aqueous solution (e.g., phosphate (B84403) buffer at a controlled pH between 3.4 and 4.4) mixed with an organic modifier like methanol (B129727) or acetonitrile. researchgate.netgoogle.com Detection is commonly performed using a UV detector, as the pyrimidine ring is a strong chromophore. google.comijpsonline.com For instance, the related compound 2-hydroxypyrimidine (B189755) has been identified as an impurity in other active compounds using HPLC with UV detection. ijpsonline.com

Table 1: Illustrative HPLC Parameters for Analysis of Pyrimidine Sulfonic Acid Derivatives

ParameterConditionRationale/Reference
ColumnReversed-Phase C18, 5 µmCommonly used for pyrimidine derivatives. researchgate.netgoogle.com
Mobile PhaseMethanol : Phosphate Buffer (pH 3.9) with 10mmol/L Heptane Sulfonic AcidBuffered mobile phase with an ion-pair reagent is required to control ionization and retain the polar analyte. google.com
Elution ModeIsocratic or GradientGradient elution can help separate impurities with different polarities. ijpsonline.com
Flow Rate1.0 mL/minA typical analytical flow rate. ijpsonline.com
DetectorUV-Vis at ~240 nmPyrimidine structures absorb strongly in the UV region. ijpsonline.com
Internal Standardp-aminobenzenesulfonic acidAn internal standard improves the accuracy and precision of quantification. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for separation and identification. However, due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. The compound requires a chemical modification step known as derivatization to increase its volatility. A common approach for compounds with hydroxyl groups is silylation, which converts the -OH groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from impurities, and the mass spectrometer fragments the molecule, providing a unique mass spectrum or "fingerprint" that confirms its identity. nih.gov

Spectrophotometric Quantification and Reaction Progress Monitoring

UV-Vis spectrophotometry is a straightforward and rapid method for quantifying a compound in a solution, provided it absorbs light and no other components in the mixture absorb at the same wavelength. The pyrimidine nucleus in this compound confers strong ultraviolet absorbance properties. The method relies on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the analyte.

To perform a quantification, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For pyrimidine-containing compounds, this is often in the 230-280 nm range. ijpsonline.comnih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. The pH of the solution must be carefully controlled with a buffer, as the absorbance spectrum of this compound is pH-dependent due to its acidic and basic functional groups. scielo.br

This technique is also highly effective for monitoring the progress of a chemical reaction in real-time. mdpi.com For example, if this compound is being synthesized or consumed in a reaction, the change in absorbance at its λmax can be tracked over time to determine the reaction kinetics. mdpi.com

Table 2: Example Calibration Data for Spectrophotometric Analysis

Standard Concentration (mg/L)Absorbance at λmax (AU)
1.00.112
2.50.280
5.00.561
7.50.842
10.01.123

Titrimetric Methods for Precise Concentration and Equivalence Point Determination

Titrimetry, a classic analytical method, offers a high degree of precision and accuracy for determining the concentration of acidic or basic substances. google.com Given its sulfonic acid group, this compound can be accurately quantified using an acid-base titration. The sulfonic acid is a strong acid, allowing for a sharp and easily detectable equivalence point when titrated with a strong base.

In this procedure, a precisely weighed sample of this compound is dissolved in a suitable solvent (typically water), and a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is added incrementally. google.com The equivalence point—the point at which the moles of base added are stoichiometrically equal to the moles of acid in the sample—can be determined in two primary ways:

Potentiometric Titration : A pH meter is used to monitor the pH of the solution as the titrant is added. The equivalence point is identified as the point of most rapid pH change, found by plotting the data or its derivative. google.com

Indicator Titration : A chemical acid-base indicator, which changes color over a specific pH range (e.g., phenolphthalein), is added to the solution. The endpoint is the point at which the indicator undergoes a permanent color change. google.com

Table 3: Example Data from a Potentiometric Titration for Purity Analysis

Volume of 0.1 M NaOH Added (mL)Measured pH
0.002.10
5.002.55
9.003.50
9.904.50
10.007.00 (Equivalence Point)
10.109.50
11.0010.50

Advanced Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide unparalleled specificity and sensitivity for analyzing complex research samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful tool for this purpose. It combines the separation capabilities of HPLC with the definitive identification power of mass spectrometry. nih.gov An LC-MS system can separate this compound from its precursors, byproducts, and degradation products. As each compound elutes from the column, it is ionized and its mass-to-charge ratio is determined, confirming its identity and allowing for quantification. This is especially useful for confirming the structure of unknown impurities. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers an even higher level of selectivity and is used for trace-level analysis in complex matrices. nih.gov After derivatization, the analyte is separated by GC and enters the first mass spectrometer, which selects the molecular ion of the derivatized compound. This ion is then fragmented, and a second mass spectrometer analyzes a specific, characteristic fragment ion. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is extremely selective and minimizes interference from other substances, making it ideal for challenging analytical scenarios. nih.gov

Table 4: Comparison of Hyphenated Techniques for Analysis

TechniquePrincipleApplication for this compound
LC-MSCombines HPLC separation with MS detection. nih.govPrimary tool for identification and quantification in complex mixtures; does not require derivatization.
GC-MSCombines GC separation with MS detection. nih.govRequires derivatization to increase volatility; provides excellent structural confirmation via fragmentation patterns. nih.gov
LC-MS/MSAdds a second stage of mass analysis for higher specificity.Trace-level quantification and confirmation in highly complex samples.
LC-IRCombines HPLC with Infrared Spectroscopy. nih.govProvides functional group information but is often hampered by mobile phase interference and lower sensitivity. nih.gov

Method Validation and Quality Control Protocols in Academic Research

To ensure that an analytical method produces reliable and meaningful results, it must undergo a rigorous validation process. In academic research, this confirms that the method is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. This is often demonstrated by analyzing blank and spiked samples. mdpi.com

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (R²) should be close to 1.0. ijpsonline.com

Accuracy : The closeness of the test results to the true value. It is typically assessed by spiking a sample with a known amount of the analyte and calculating the percent recovery. ijpsonline.commdpi.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements. ijpsonline.comnih.gov

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.commdpi.com

Table 5: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionExample Acceptance CriterionReference
Linearity (R²)Correlation coefficient of the calibration curve.≥ 0.999 nih.gov
Accuracy (% Recovery)Measures how close the measured value is to the true value.90-110% ijpsonline.comnih.gov
Precision (%RSD)Measures the scatter of data from replicate measurements.≤ 2% google.com
LOQLowest concentration quantifiable with accuracy and precision.Determined by signal-to-noise ratio (e.g., S/N ≥ 10) with acceptable precision/accuracy. ijpsonline.comnih.gov
SpecificityAbility to differentiate the analyte from other substances.Peak purity analysis; no interfering peaks at the analyte's retention time. mdpi.com

Future Research Directions and Emerging Paradigms for 2 Hydroxypyrimidine 5 Sulfonic Acid

Exploration of Unconventional Synthetic Routes and Advanced Functionalizations

The synthesis of 2-hydroxypyrimidine-5-sulfonic acid and its derivatives is an area ripe for innovation. Traditional synthetic methods may be supplemented by more advanced and sustainable approaches.

Future synthetic explorations could focus on:

Direct C-H Sulfonation: Investigating novel catalytic systems for the direct C-H sulfonation of 2-hydroxypyrimidine (B189755) could provide a more atom-economical route compared to classical methods that may require harsh conditions.

Flow Chemistry Approaches: The use of microreactor technology could enable safer and more efficient synthesis, particularly for reactions involving potentially hazardous reagents. Continuous flow processes can also facilitate rapid optimization of reaction conditions.

Biocatalytic Methods: The application of enzymes in the synthesis could offer high selectivity and milder reaction conditions, contributing to greener chemical processes. acs.org

Advanced functionalization of the this compound core could unlock a diverse range of molecular architectures with tailored properties. Key areas for future investigation include:

Cross-Coupling Reactions: The pyrimidine (B1678525) ring can be further functionalized using modern cross-coupling methodologies to introduce a variety of substituents at different positions, thereby tuning the electronic and steric properties of the molecule.

Derivatization of the Sulfonic Acid Group: Conversion of the sulfonic acid to sulfonamides, sulfonate esters, or sulfonyl halides would provide access to a wide array of new compounds with potential applications in medicinal chemistry and materials science.

A hypothetical comparison of synthetic routes is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Routes to this compound Derivatives

Synthetic Route Key Features Potential Advantages Potential Challenges
Classical Sulfonation Use of fuming sulfuric acid or chlorosulfonic acid. Well-established methodology. Harsh reaction conditions, potential for side products.
Direct C-H Activation Transition-metal catalyzed sulfonation. High atom economy, potentially milder conditions. Catalyst development and optimization required.
Flow Chemistry Synthesis in a continuous flow reactor. Enhanced safety, precise control over reaction parameters. Initial setup costs, potential for clogging.

Development of Novel Catalytic Systems Based on this compound Frameworks

The unique combination of a Lewis basic pyrimidine ring and a Brønsted acidic sulfonic acid group within the same molecule makes this compound an intriguing candidate for the development of bifunctional catalysts. rsc.org

Future research in this area could involve:

Organocatalysis: The molecule itself could act as an organocatalyst for various organic transformations, with the pyrimidine and sulfonic acid moieties working in concert to activate substrates.

Metal-Organic Frameworks (MOFs): this compound could serve as a functionalized organic linker for the synthesis of novel MOFs. The sulfonic acid groups within the pores of the MOF could act as accessible catalytic sites. cnr.it

Immobilized Catalysts: The sulfonic acid group provides a convenient handle for immobilizing the molecule onto solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts that are easily separable and recyclable. cnr.it

The potential catalytic applications of such systems are broad and could include esterification, condensation, and multi-component reactions. cnr.it

Integration with Advanced Materials for Hybrid System Development

The incorporation of this compound into advanced materials could lead to the development of hybrid systems with novel properties and functionalities.

Potential avenues for exploration include:

Proton-Conducting Membranes: The sulfonic acid group is a well-known proton conductor. Polymer membranes functionalized with this compound could be investigated for their potential use in fuel cells and other electrochemical devices.

Functional Polymers: The pyrimidine moiety can be polymerized, or the entire molecule can be incorporated as a functional monomer into other polymer backbones. The resulting polymers would possess both acidic and hydrogen-bonding capabilities.

Hybrid Organic-Inorganic Materials: Sol-gel chemistry could be employed to create hybrid materials by co-condensing this compound with inorganic precursors like tetraethoxysilane. These materials could find applications in catalysis, sensing, and adsorption. researchgate.net

Predictive Modeling and Machine Learning Applications in Compound Design

Computational methods are increasingly used to accelerate the discovery and optimization of new molecules. nih.govplos.org Predictive modeling and machine learning could play a significant role in guiding the future development of this compound derivatives.

Key applications in this domain include:

Virtual Screening: Computational models can be used to predict the properties of virtual libraries of this compound derivatives, allowing for the prioritization of compounds with the most promising characteristics for synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of these compounds with their observed activity in various applications, such as catalysis or biological systems.

De Novo Design: Machine learning algorithms can be trained to generate novel molecular structures based on the this compound scaffold that are predicted to have desired properties. researchgate.net

A hypothetical workflow for the application of machine learning in this context is outlined in Table 2.

Table 2: Hypothetical Machine Learning Workflow for Designing Novel Catalysts

Step Description Tools and Techniques Expected Outcome
1. Data Collection Gather experimental and computational data on related pyrimidine and sulfonic acid catalysts. Chemical databases, literature mining. A curated dataset for model training.
2. Feature Engineering Generate molecular descriptors that capture the structural and electronic features of the molecules. Cheminformatics software. A set of predictive features for the model.
3. Model Training Train machine learning models to predict catalytic activity. nih.gov Random Forest, Gradient Boosting, Neural Networks. A predictive model for catalyst performance.
4. Virtual Library Generation Create a large virtual library of this compound derivatives. Combinatorial chemistry software. A diverse set of candidate molecules.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Systems Biology

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research.

Future collaborative efforts could focus on:

Chemo-genomics: Investigating the interactions of a library of this compound derivatives with biological systems at a genomic level could uncover novel therapeutic applications.

Smart Materials: The development of materials that respond to external stimuli, such as pH or light, could be achieved by leveraging the properties of the pyrimidine and sulfonic acid groups.

Systems Chemistry: Studying the emergent properties of complex systems involving this compound and other molecules could lead to the discovery of new self-assembling structures and catalytic networks.

By fostering collaborations between chemists, materials scientists, and biologists, the full potential of this compound as a versatile molecular building block can be realized.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-hydroxypyrimidine-5-sulfonic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via hydroxylamine-mediated modifications of pyrimidine precursors. For example, refluxing pyrimidine derivatives with hydroxylamine hydrochloride in alkaline conditions (e.g., NaOH) efficiently introduces oxime or sulfonic acid groups . Key parameters include reaction time (short durations prevent side reactions) and stoichiometric control of hydroxylamine to avoid over-oxidation. Purification often involves HPLC with ion-exchange columns to isolate sulfonic acid derivatives, as demonstrated in sulfonamide separations .
  • Critical Factors : pH sensitivity during sulfonation and the need for inert atmospheres to prevent degradation of reactive intermediates .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • FT-IR : Confirms the presence of sulfonic acid (-SO₃H) stretches at ~1040 cm⁻¹ and hydroxyl (-OH) groups at ~3400 cm⁻¹ .
  • NMR : ¹H NMR identifies proton environments on the pyrimidine ring (e.g., deshielded protons near sulfonic acid groups at δ 8.5–9.5 ppm) .
  • X-ray crystallography : Resolves hydrogen-bonding networks between sulfonic acid and adjacent functional groups, as seen in analogous pyrimidine-carboxylic acid salts .
    • Validation : Cross-reference data with the Cambridge Structural Database (CSD) for known pyrimidine-sulfonic acid motifs .

Q. What biological activity assays are suitable for evaluating this compound derivatives?

  • Methodology :

  • Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to sulfonamide controls .
  • Enzyme inhibition : Test interactions with thymidine synthase or dihydrofolate reductase, leveraging the sulfonic acid group’s affinity for catalytic sites .
    • Controls : Include ascorbic acid or benzoic acid derivatives to assess specificity of sulfonic acid effects .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the compound’s physicochemical properties (e.g., solubility vs. stability)?

  • Methodology :

  • DFT calculations : Predict electronic effects of the sulfonic acid group on pyrimidine ring aromaticity and charge distribution .
  • Molecular dynamics (MD) : Simulate solvation dynamics in aqueous media to explain experimental solubility discrepancies, as applied to PFSA ionomers .
    • Case Study : Compare computed pKa values of sulfonic acid protons with experimental titrations to identify hydration shell effects .

Q. What mechanistic pathways explain the degradation of this compound under oxidative conditions?

  • Methodology :

  • Radical trapping experiments : Use pulse radiolysis to quantify reaction rates with hydroxyl radicals (·OH), which attack the sulfonic acid group, leading to desulfonation .
  • LC-MS monitoring : Track degradation products (e.g., pyrimidine-5-carboxylic acid) under UV/H₂O₂ treatment, noting pH-dependent pathways .
    • Key Insight : Degradation correlates with the sulfonic acid group’s electron-withdrawing effect, which destabilizes the pyrimidine ring under acidic conditions .

Q. How do structural modifications (e.g., fluorination) alter the compound’s ion-transport properties in membrane applications?

  • Methodology :

  • Electrochemical impedance spectroscopy (EIS) : Measure proton conductivity in composite membranes, comparing fluorinated vs. non-fluorinated analogs .
  • SAXS/WAXS : Analyze morphology changes (e.g., phase separation) induced by fluorination, as observed in PFSA studies .
    • Design Principle : Introduce trifluoromethyl groups at the pyrimidine 4-position to enhance hydrophobicity and reduce swelling .

Q. What strategies reconcile conflicting data on structure-activity relationships (SAR) for antimicrobial derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare bioactivity data across studies, categorizing by substituent position (e.g., 2-hydroxy vs. 5-sulfonic acid) .
  • QSAR modeling : Use partial least squares (PLS) regression to identify dominant descriptors (e.g., Hammett σ values for sulfonic acid groups) .
    • Resolution : Contradictions often arise from assay variability (e.g., broth microdilution vs. disk diffusion); standardize protocols using CLSI guidelines .

Methodological Recommendations

  • Synthesis : Optimize hydroxylamine reactions at 60–80°C with rigorous pH control (pH 9–10) .
  • Characterization : Combine XRD with solid-state NMR to resolve amorphous vs. crystalline phases in sulfonic acid salts .
  • Data Reporting : Adopt impedance cardiography guidelines for transparency in electrochemical studies (e.g., detailed electrode configurations) .

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Feasible Synthetic Routes

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2-Hydroxypyrimidine-5-sulfonic acid
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2-Hydroxypyrimidine-5-sulfonic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.